Buntanetap

Descripción

Posiphen, also known as Buntanetap or ANVS-401, is a small molecule therapeutic that has garnered attention for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is the pure (+) enantiomer of phenserine and works primarily by inhibiting the translation of amyloid precursor protein (APP) and alpha-synuclein (α-syn), both of which are implicated in neurodegeneration. By targeting the iron response elements (IREs) in the mRNA of these proteins, Posiphen effectively reduces their synthesis, thereby potentially mitigating the toxic effects associated with their accumulation. Clinical trials have demonstrated Posiphen's safety and tolerability, with some studies indicating it can lower neurotoxic protein levels in cerebrospinal fluid of patients with mild cognitive impairment. Furthermore, research has shown that Posiphen not only reduces APP and Aβ levels but also has neuroprotective effects in various animal models. Its mechanism of action, which involves the modulation of mRNA translation rather than direct inhibition of enzymatic activity, sets it apart from traditional therapies.

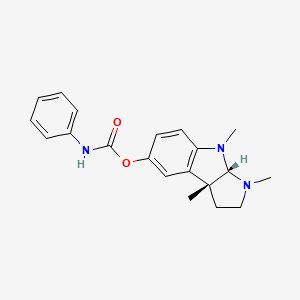

Structure

3D Structure

Propiedades

IUPAC Name |

[(3aS,8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)/t18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHFNBQPZCRWQP-AZUAARDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCN([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001110145 | |

| Record name | Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aR,8aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001110145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159652-53-6, 116839-68-0 | |

| Record name | Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aR,8aS)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159652-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buntanetap [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116839680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Posiphen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15317 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aR,8aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001110145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buntanetap | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0O4TJ588O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Buntanetap (Posiphen): A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buntanetap, also known as Posiphen, is a small molecule drug candidate under investigation for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. As the (+) enantiomer of phenserine, this compound has garnered significant interest for its targeted mechanism of action, which involves the inhibition of multiple neurotoxic proteins. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure

This compound is a phenylcarbamate derivative of a hexahydropyrrolo[2,3-b]indole core. Its specific stereochemistry is crucial for its pharmacological activity, distinguishing it from its enantiomer, (-)-phenserine, which exhibits different biological properties.

IUPAC Name: [(3aS,8aR)-3a,8-dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl] N-phenylcarbamate[1]

Stereochemistry: this compound is the (+) enantiomer of phenserine.

| Property | Value | Reference |

| Chemical Formula | C20H23N3O2 | [1] |

| Molar Mass | 337.42 g/mol | [1] |

| CAS Number | 116839-68-0 |

Synthesis of this compound

The synthesis of this compound involves the preparation of its tartrate salt, which can exist in different crystalline forms. Detailed experimental protocols for the synthesis of two forms, an anhydrate (Form A) and a dihydrate (Form B), have been described.

Experimental Protocol for the Synthesis of this compound Tartrate (Form A - Anhydrate)

This protocol outlines the synthesis of the anhydrous crystalline form of this compound tartrate.

Materials:

-

This compound base

-

Ethanol

-

D-tartaric acid

-

Purified water

-

Methyl t-butyl ether (MTBE)

Procedure:

-

Dissolve the this compound base in ethanol (3.5 mL per gram of base).

-

Heat the solution to a temperature between 35°C and 50°C.

-

Prepare a separate solution of D-tartaric acid (1.0 equivalent) in a mixture of ethanol (3.5 mL per gram of acid) and purified water (0.3 mL per gram of acid).

-

Add the D-tartaric acid solution to the this compound base solution while maintaining the temperature between 35°C and 50°C.

-

Stir the resulting mixture for 30 minutes.

-

Add methyl t-butyl ether (MTBE) (12 mL per gram of the initial this compound base) to the mixture at 35-50°C and continue stirring for an additional 30 minutes.

-

Cool the mixture to a temperature between 5°C and 20°C and stir for at least 30 minutes.

-

Isolate the product by filtration.

-

Wash the filtered product with a 1.5:1 mixture of MTBE and ethanol (4.5 mL per gram of the initial this compound base).

-

Dry the final product at 60°C under vacuum.

Experimental Protocol for the Synthesis of this compound Tartrate (Form B - Dihydrate)

This protocol describes the synthesis of the dihydrate crystalline form of this compound tartrate.

Materials:

-

This compound base

-

Ethanol

-

D-tartaric acid

-

Purified water

-

Methyl t-butyl ether (MTBE)

-

Seed crystals of Form B

Procedure:

-

Dissolve the this compound base in ethanol (5.0 mL per gram of base).

-

Heat the solution to 50°C.

-

Prepare a separate solution of D-tartaric acid (1.1 equivalents) in purified water (1.6 mL per gram of acid).

-

Add the D-tartaric acid solution to the this compound base solution and stir until a clear solution is obtained.

-

Cool the solution to 28°C.

-

Seed the solution with Form B crystals (0.5% w/w).

-

Stir the mixture for at least 1 hour at 28°C.

-

Add MTBE (20 mL per gram of the initial this compound base) and continue stirring for at least another hour at 28°C.

-

Cool the resulting slurry to 0°C and stir for several hours at this temperature.

-

Isolate the product by filtration.

-

Wash the filtered product with a mixture of ethanol, water, and MTBE in a ratio of 0.75:0.25:3 (4 mL per gram of the initial this compound base).

-

Dry the final product.

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effects by modulating the translation of several neurotoxic proteins implicated in the pathology of neurodegenerative diseases. The core of its mechanism lies in its interaction with the iron-responsive element (IRE) present in the 5' untranslated region (5'-UTR) of the messenger RNA (mRNA) of these proteins.

The diagram above illustrates that in the absence of intervention, the mRNA of neurotoxic proteins is translated by the ribosome, leading to the production of these proteins and subsequent neurotoxicity. This compound enhances the binding of Iron Regulatory Protein 1 (IRP1) to the Iron-Responsive Element (IRE) located in the 5'-UTR of the target mRNA. This enhanced binding sterically hinders the ribosome from initiating translation, thereby reducing the synthesis of neurotoxic proteins and mitigating their pathological effects.

Experimental Workflow: Synthesis and Crystallization

The synthesis of this compound tartrate involves a series of controlled steps to ensure the desired crystalline form is obtained with high purity. The following workflow diagram visualizes the general process for producing both the anhydrous (Form A) and dihydrate (Form B) forms.

Logical Relationship: Translational Inhibition

The inhibitory action of this compound on protein synthesis is a key aspect of its therapeutic potential. This logical diagram illustrates the relationship between this compound, the regulatory elements on the mRNA, and the final protein output.

References

Buntanetap's Potential to Restore Axonal Transport: A Technical Whitepaper

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function. A key pathological feature shared across these conditions is the impairment of axonal transport, the critical process responsible for moving organelles, proteins, and other vital materials along the axon. This disruption, often triggered by the accumulation of neurotoxic protein aggregates, leads to synaptic dysfunction and eventual cell death.[1][2] Buntanetap (formerly ANVS401 or Posiphen) is an investigational, orally administered small molecule designed to address this fundamental pathology.[1][3] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by preclinical and clinical data, with a focus on its potential to restore axonal transport by inhibiting the translation of multiple neurotoxic proteins.[4]

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of protein translation. It selectively targets a conserved, atypical iron-responsive element (IRE) stem-loop present in the 5' untranslated region (5'UTR) of the messenger RNA (mRNA) for several neurotoxic proteins, including Amyloid Precursor Protein (APP), Tau (MAPT), Alpha-Synuclein (α-Syn), and Huntingtin (HTT).

In pathological conditions, elevated intracellular iron levels can reduce the binding affinity of Iron Regulatory Protein 1 (IRP1) to this IRE, allowing the mRNA to be translated by ribosomes, leading to an overproduction of these neurotoxic proteins. This compound enhances the binding of IRP1 to the IRE stem-loop. This stabilized mRNA-protein complex physically obstructs the mRNA from accessing the ribosome, thereby inhibiting its translation into protein. By reducing the synthesis of these key aggregating proteins, this compound aims to prevent their accumulation, mitigate their downstream toxic effects—including the impairment of axonal transport—and re-establish protein homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro, preclinical, and clinical studies of this compound.

Table 1: In-Vitro Efficacy

| Parameter | Cell Line | Treatment | Result | Reference |

|---|---|---|---|---|

| Protein Reduction | SH-SY5Y | 10 µM this compound (48h) | Dose-dependent reduction in HTT, APP, and α-Synuclein levels |

| Binding Affinity (IC50) | N/A | this compound | 3.2 nM for the IRE loop/IRP1 complex | |

Table 2: Preclinical Efficacy in Animal Models

| Animal Model | Condition | Treatment | Key Finding | Reference |

|---|---|---|---|---|

| Ts65Dn Mouse | Down Syndrome | 50 mg/kg/day this compound (26 days) | Normalized levels of APP and its fragments; restored Rab5 activity and neurotrophin signaling | |

| hSNCAA53T Mouse | Parkinson's Disease | 10 mg/kg this compound (21 weeks) | Reduced α-Synuclein levels in the gut and normalized colonic motility |

| APP/PS1 Mouse | Alzheimer's Disease | this compound | Normalized impairments in spatial working memory and synaptic function | |

Table 3: Clinical Trial Outcomes (Phase IIa - NCT04524351)

| Patient Population | Endpoint | Treatment (25 days) | Result vs. Baseline | Result vs. Placebo | Reference |

|---|---|---|---|---|---|

| Early Alzheimer's (n=14) | ADAS-Cog11 | 80 mg this compound | -4.4 points (30% improvement, p=0.04) | -3.3 points (22% improvement, p=0.13) | |

| Early Alzheimer's (n=14) | WAIS Coding Test | 80 mg this compound | 23% improvement | N/A |

| Early Parkinson's (n=54) | MDS-UPDRS | 5-80 mg this compound | Statistically significant improvements in motor function | N/A | |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. In-Vitro Protein Level Analysis (Western Blot)

This protocol is adapted from studies using SH-SY5Y human neuroblastoma cells to quantify changes in protein levels following this compound treatment.

-

Cell Culture and Treatment: SH-SY5Y cells are cultured in standard medium. For experiments, cells are treated with vehicle control or specified concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a duration of 48 hours.

-

Lysate Preparation:

-

Cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Lysis is performed by adding RIPA buffer containing protease and phosphatase inhibitors.

-

Cells are scraped, and the lysate is agitated for 30 minutes at 4°C.

-

The lysate is centrifuged at 16,000 x g for 20 minutes at 4°C to pellet cell debris. The supernatant containing the protein is collected.

-

Protein concentration is determined using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

20 µg of protein per sample is mixed with Laemmli sample buffer and boiled at 95°C for 5 minutes.

-

Samples are loaded onto a polyacrylamide gel and separated by electrophoresis.

-

Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-HTT, anti-APP, anti-α-Synuclein) and a loading control (e.g., anti-β-actin).

-

The membrane is washed three times with TBST.

-

The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

After further washes in TBST, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.

-

2. Preclinical Study in Ts65Dn Mouse Model

This protocol describes the in-vivo evaluation of this compound in a mouse model of Down Syndrome, which overexpresses APP.

3. Phase IIa Clinical Trial Protocol (NCT04524351)

This protocol outlines the design of a clinical study to evaluate this compound in patients with early Alzheimer's Disease (AD) and Parkinson's Disease (PD).

-

Study Design: A double-blind, placebo-controlled, multi-center study.

-

Participants: 14 patients with early AD and 54 patients with early PD. Inclusion criteria typically involve specific scores on cognitive and functional scales (e.g., CDR, MMSE for AD; MDS-UPDRS for PD).

-

Intervention:

-

AD Cohort: Randomized to receive either 80mg this compound or a matching placebo, taken orally once daily for 25 ± 2 days.

-

PD Cohort: Randomized to receive one of several doses of this compound (5mg, 10mg, 20mg, 40mg, 80mg) or a placebo, taken orally once daily for 25 ± 2 days.

-

-

Endpoints:

-

Primary Endpoint: Safety and tolerability, assessed by monitoring adverse events, clinical laboratory tests, vital signs, and ECGs.

-

Secondary Endpoint: Pharmacokinetics (PK) of this compound in plasma.

-

Exploratory Endpoints:

-

Biomarkers: Levels of neurotoxic proteins (e.g., Aβ42, p-tau), inflammatory markers, and markers of axonal integrity (e.g., neurofilament light chain) in cerebrospinal fluid (CSF).

-

Efficacy (Cognitive/Functional):

-

AD: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and Wechsler Adult Intelligence Scale (WAIS) coding test.

-

PD: Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) and WAIS coding test.

-

-

-

-

Study Procedures:

-

Screening: Assess eligibility based on inclusion/exclusion criteria.

-

Baseline Visit: Conduct baseline cognitive/functional assessments and collect baseline biological samples (blood, CSF).

-

Treatment Period: Patients self-administer the investigational product or placebo daily for 25 ± 2 days.

-

Final Visit: Repeat all assessments and sample collections to evaluate changes from baseline.

-

This compound presents a novel therapeutic strategy for neurodegenerative diseases by targeting the synthesis of multiple neurotoxic proteins implicated in the disruption of axonal transport. Its mechanism, which involves stabilizing the IRP1-IRE complex on specific mRNAs, is supported by in-vitro binding affinity data and dose-dependent reduction of target proteins. Preclinical studies in relevant animal models have demonstrated that this reduction in neurotoxic proteins translates to the normalization of cellular and functional deficits, including the restoration of axonal transport-related signaling pathways. Early-phase clinical trials have provided encouraging data, showing a favorable safety profile and statistically significant improvements in cognitive and functional outcomes in both Alzheimer's and Parkinson's disease patients. By addressing a fundamental upstream pathology—the overproduction of toxic proteins—this compound holds the potential to be a disease-modifying therapy that can restore the critical function of axonal transport and slow the progression of neurodegeneration. Further evaluation in larger, long-term clinical trials is warranted to confirm these promising findings.

References

- 1. Posiphen Reduces the Levels of Huntingtin Protein through Translation Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Increased APP Gene Dose in Down Syndrome and the Dp16 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer's and Parkinson's Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Designing In Vivo Efficacy Studies for Buntanetap: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buntanetap (formerly known as Posiphen or ANVS401) is an orally bioavailable small molecule that acts as a translational inhibitor of multiple neurotoxic proteins.[1][2][3][4] Its mechanism of action involves binding to an iron-responsive element (IRE) in the 5'-untranslated region (5'-UTR) of the mRNA of proteins such as amyloid precursor protein (APP), alpha-synuclein (α-synuclein), and tau.[5] This binding stabilizes the interaction between the IRE and iron regulatory protein 1 (IRP1), which in turn inhibits the translation of these mRNAs into their respective proteins. By reducing the production of key aggregating proteins, this compound aims to mitigate the downstream pathological cascades of neuroinflammation, synaptic dysfunction, and neuronal cell death that are hallmarks of neurodegenerative diseases like Alzheimer's Disease (AD) and Parkinson's Disease (PD).

These application notes provide a framework for designing and conducting preclinical in vivo efficacy studies to evaluate this compound in relevant animal models of AD and PD. The protocols outlined below are intended to serve as a comprehensive guide for researchers.

This compound's Mechanism of Action

This compound's unique mechanism of targeting the translation of multiple neurotoxic proteins offers a multi-faceted approach to treating neurodegenerative diseases.

Preclinical Pharmacokinetic Profile

Pharmacokinetic studies in mice and dogs have shown that this compound is orally bioavailable, rapidly absorbed, and efficiently penetrates the blood-brain barrier.

| Species | Dose | Route | Cmax (Plasma) | Tmax (Plasma) | Brain/Plasma Ratio |

| CD-1 Mice | 50 mg/kg | Oral | ~800-900 ng/mL | < 2 hours | High |

| CD-1 Mice | 65 mg/kg | Oral | 828 ± 192 ng/mL | 0.25 hours | Not Specified |

| Beagle Dogs | 20 mg/kg | Oral | Not Specified | < 2 hours | High |

Table 1: Summary of Preclinical Pharmacokinetic Parameters for this compound.

Designing In Vivo Efficacy Studies

A well-designed in vivo efficacy study for this compound should include appropriate animal models, relevant behavioral assessments, and robust biochemical and histological endpoints.

Application Note 1: Alzheimer's Disease (AD) Models

Animal Model Selection: Transgenic mouse models that recapitulate key aspects of AD pathology are recommended. The APP/PS1 mouse model is a suitable choice as it develops amyloid plaques and cognitive deficits.

Suggested Dosing Regimen: Based on preclinical data, a dose-ranging study is recommended.

| Group | Treatment | Dose (mg/kg/day) | Route | Duration |

| 1 | Vehicle | - | Oral Gavage | 4-12 weeks |

| 2 | This compound | 10 | Oral Gavage | 4-12 weeks |

| 3 | This compound | 25 | Oral Gavage | 4-12 weeks |

| 4 | This compound | 50 | Oral Gavage | 4-12 weeks |

Table 2: Suggested Dosing Regimen for this compound in an AD Mouse Model.

Efficacy Endpoints:

-

Behavioral: Morris Water Maze (MWM) to assess spatial learning and memory. Y-maze to assess short-term spatial working memory.

-

Biochemical: ELISA to quantify levels of soluble and insoluble amyloid-beta (Aβ40 and Aβ42) in brain homogenates.

-

Histological: Immunohistochemistry (IHC) to visualize amyloid plaque burden in the hippocampus and cortex.

Application Note 2: Parkinson's Disease (PD) Models

Animal Model Selection: Transgenic mouse models expressing mutant human α-synuclein, such as the A53T model, are appropriate for studying synucleinopathies.

Suggested Dosing Regimen:

| Group | Treatment | Dose (mg/kg/day) | Route | Duration |

| 1 | Vehicle | - | Oral Gavage | 4-12 weeks |

| 2 | This compound | 10 | Oral Gavage | 4-12 weeks |

| 3 | This compound | 25 | Oral Gavage | 4-12 weeks |

| 4 | This compound | 50 | Oral Gavage | 4-12 weeks |

Table 3: Suggested Dosing Regimen for this compound in a PD Mouse Model.

Efficacy Endpoints:

-

Behavioral: Rotarod test to assess motor coordination and balance. Pole test to evaluate bradykinesia.

-

Biochemical: ELISA or Western blot to measure levels of total and aggregated α-synuclein in brain tissue.

-

Histological: IHC for α-synuclein to assess the presence and distribution of Lewy body-like inclusions in the substantia nigra and striatum.

Experimental Protocols

Protocol 1: Morris Water Maze (MWM) for Spatial Learning and Memory

Objective: To assess hippocampal-dependent spatial learning and memory in mice.

Materials:

-

Circular water tank (120-150 cm in diameter)

-

Escape platform (10 cm in diameter)

-

Water opacifier (e.g., non-toxic white paint)

-

Video tracking system and software

-

Distinct visual cues placed around the room

Procedure:

-

Acclimation: Handle mice for 2-3 days prior to the start of the experiment.

-

Cued Training (Day 1):

-

The platform is visible (marked with a flag) and placed in a different quadrant for each of the four trials.

-

This ensures the mice can see and are motivated to find the platform.

-

-

Acquisition Phase (Days 2-6):

-

The platform is submerged 1 cm below the water surface in a fixed quadrant (target quadrant).

-

Conduct four trials per day for each mouse, with a different starting position for each trial.

-

Record the escape latency (time to find the platform) and path length for each trial. A trial ends when the mouse finds the platform or after 60 seconds (in which case the mouse is guided to the platform).

-

-

Probe Trial (Day 7):

-

The platform is removed from the tank.

-

Allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant and the number of times the mouse crosses the former platform location.

-

Protocol 2: Y-Maze for Spontaneous Alternation

Objective: To evaluate short-term spatial working memory.

Materials:

-

Y-shaped maze with three identical arms.

-

Video tracking system or manual observation.

Procedure:

-

Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.

-

Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.

-

A "spontaneous alternation" is defined as consecutive entries into the three different arms (e.g., A, then B, then C).

-

Calculate the percentage of spontaneous alternation: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.

Protocol 3: ELISA for Amyloid-Beta (Aβ) in Brain Tissue

Objective: To quantify the levels of soluble and insoluble Aβ40 and Aβ42.

Materials:

-

Brain tissue (hippocampus and cortex)

-

Homogenization buffer

-

DEA (diethylamine) solution for soluble fraction extraction

-

Formic acid for insoluble fraction extraction

-

Commercially available Aβ40 and Aβ42 ELISA kits

-

Plate reader

Procedure:

-

Homogenization: Homogenize brain tissue in a suitable buffer containing protease inhibitors.

-

Soluble Fraction Extraction:

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C.

-

Collect the supernatant containing the soluble fraction.

-

-

Insoluble Fraction Extraction:

-

Resuspend the pellet in formic acid to solubilize the aggregated Aβ.

-

Neutralize the formic acid extract with a neutralization buffer.

-

-

ELISA:

-

Follow the manufacturer's protocol for the specific Aβ40 and Aβ42 ELISA kits.

-

Briefly, coat a 96-well plate with a capture antibody, add standards and samples, followed by a detection antibody and substrate.

-

Read the absorbance on a plate reader and calculate the Aβ concentrations based on the standard curve.

-

Protocol 4: Immunohistochemistry (IHC) for Alpha-Synuclein

Objective: To visualize α-synuclein aggregates in brain tissue.

Materials:

-

Paraffin-embedded or frozen brain sections

-

Primary antibody against α-synuclein

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB (3,3'-diaminobenzidine) substrate

-

Microscope

Procedure:

-

Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections.

-

Antigen Retrieval: Perform antigen retrieval if necessary (e.g., using citrate buffer and heat).

-

Blocking: Block non-specific binding sites with a blocking solution (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate the sections with the primary anti-α-synuclein antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody.

-

Signal Amplification: Apply the ABC reagent.

-

Visualization: Develop the signal with the DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain with a nuclear stain like hematoxylin, dehydrate, and mount the sections.

-

Imaging: Analyze the sections under a microscope to assess the morphology and distribution of α-synuclein pathology.

Data Presentation and Interpretation

All quantitative data from behavioral tests and biochemical assays should be presented in a clear and organized manner. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed effects of this compound compared to the vehicle control group. A dose-dependent effect on the measured endpoints would provide strong evidence for the efficacy of this compound.

By following these application notes and protocols, researchers can design and execute robust in vivo efficacy studies to thoroughly evaluate the therapeutic potential of this compound for Alzheimer's and Parkinson's diseases.

References

- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 2. Annovis Bio Publishes Results of Alzheimer’s and Parkinson’s Animal Studies - BioSpace [biospace.com]

- 3. Annovis Bio's this compound Safe, Effective for High-Risk Alzheimer's Patients [synapse.patsnap.com]

- 4. This compound shows promise for the treatment of Alzheimer’s disease and Parkinson’s disease | VJDementia [vjdementia.com]

- 5. Annovis Announces Publication That Supports Understanding of this compound’s Mechanism of Action in Humans - BioSpace [biospace.com]

Application Notes and Protocols: Measuring Buntanetap's Inhibition of Protein Synthesis Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buntanetap (formerly known as Posiphen or ANVS401) is an experimental small molecule drug that selectively inhibits the translation of several neurotoxic proteins implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.[1][2] Its mechanism of action involves binding to the iron-responsive element (IRE) in the 5' untranslated region (5'-UTR) of mRNAs for proteins like amyloid precursor protein (APP), tau (MAPT), and alpha-synuclein (SNCA).[1] This interaction stabilizes the binding of iron regulatory protein 1 (IRP1) to the IRE, thereby sterically hindering the recruitment of the ribosomal machinery and downregulating the synthesis of these proteins.[1]

These application notes provide detailed protocols for cell-based assays to quantify the inhibitory effect of this compound on both global and specific protein synthesis. The protocols are optimized for use with the SH-SY5Y human neuroblastoma cell line, a widely used in vitro model for neurodegenerative disease research.

Signaling Pathway of this compound's Action

This compound's mechanism of action is centered on the post-transcriptional regulation of neurotoxic protein synthesis. The following diagram illustrates the key steps in this pathway.

Caption: this compound's mechanism of action on protein synthesis.

Recommended Cell Lines

The SH-SY5Y human neuroblastoma cell line is recommended for these assays. These cells are of human origin and express endogenous levels of APP, tau, and alpha-synuclein, making them a relevant model for studying neurodegenerative diseases.[3] They can be cultured as undifferentiated neuroblasts or differentiated into a more mature neuronal phenotype.

Assay 1: Global Protein Synthesis Inhibition using O-Propargyl-Puromycin (OPP)

This assay measures the overall rate of protein synthesis by incorporating a puromycin analog, O-propargyl-puromycin (OPP), into newly synthesized polypeptide chains. The incorporated OPP can then be fluorescently labeled via a click chemistry reaction, and the fluorescence intensity, which is proportional to the rate of protein synthesis, can be quantified using fluorescence microscopy or flow cytometry.

Experimental Workflow

Caption: Workflow for the O-propargyl-puromycin (OPP) assay.

Detailed Protocol

Materials:

-

SH-SY5Y cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound (stock solution in DMSO)

-

O-propargyl-puromycin (OPP)

-

Click-iT™ Plus OPP Alexa Fluor™ Protein Synthesis Assay Kit (or similar)

-

Phosphate-buffered saline (PBS)

-

Formaldehyde (or other suitable fixative)

-

Triton™ X-100 (or other suitable permeabilization agent)

-

DAPI (for nuclear staining)

-

96-well imaging plates or flow cytometry tubes

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well imaging plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere and grow for 24 hours.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range for initial experiments is 0.1 µM to 50 µM. Include a vehicle control (DMSO) and a positive control for protein synthesis inhibition (e.g., 50 µg/mL cycloheximide). Replace the medium in the wells with the this compound-containing medium and incubate for the desired time (e.g., 24 hours).

-

OPP Labeling: Add OPP to the culture medium to a final concentration of 20 µM. Incubate for 1-2 hours under normal cell culture conditions.

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Chemistry Reaction: Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide (e.g., Alexa Fluor™ 488 azide). Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

-

Staining and Imaging/Analysis:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI.

-

Wash the cells twice with PBS.

-

For fluorescence microscopy: Image the cells using appropriate filter sets for the chosen fluorophore and DAPI. Quantify the mean fluorescence intensity per cell.

-

For flow cytometry: Scrape and collect the cells, then analyze the fluorescence intensity of the cell population.

-

-

Data Analysis: Normalize the fluorescence intensity of the this compound-treated cells to the vehicle control. Plot the normalized intensity against the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Data Presentation

Table 1: Inhibition of Global Protein Synthesis by this compound in SH-SY5Y Cells (OPP Assay)

| This compound Conc. (µM) | Mean Fluorescence Intensity (a.u.) | % Inhibition |

| 0 (Vehicle) | 15,000 | 0 |

| 0.1 | 14,500 | 3.3 |

| 1 | 12,000 | 20.0 |

| 10 | 7,500 | 50.0 |

| 50 | 3,000 | 80.0 |

| Cycloheximide (50 µg/mL) | 1,500 | 90.0 |

Assay 2: Specific Protein Synthesis Inhibition by Western Blot

This assay measures the levels of specific target proteins (APP, tau, alpha-synuclein) following treatment with this compound. A reduction in the levels of these specific proteins, without a corresponding decrease in a housekeeping protein, indicates targeted inhibition of protein synthesis.

Experimental Workflow

Caption: Workflow for Western Blot analysis of specific protein inhibition.

Detailed Protocol

Materials:

-

SH-SY5Y cells

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (see Table 2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed SH-SY5Y cells in 6-well plates and treat with a dose-response of this compound as described in Assay 1.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer with inhibitors.

-

Scrape and collect the lysate, then centrifuge to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C. Use antibodies specific for APP, tau, alpha-synuclein, and a housekeeping protein (e.g., GAPDH or β-actin).

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Image the blot using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software. Normalize the intensity of the target proteins to the housekeeping protein.

-

Table 2: Recommended Primary Antibodies for Western Blot

| Target Protein | Supplier | Catalog Number |

| APP | Cell Signaling Technology | #2452 |

| Tau | Cell Signaling Technology | #78129 (for 3R Tau) |

| Alpha-Synuclein | Cell Signaling Technology | #2642 |

| GAPDH | Cell Signaling Technology | #5174 |

| β-Actin | Cell Signaling Technology | #4970 |

Data Presentation

Table 3: Dose-Dependent Inhibition of Neurotoxic Protein Levels by this compound in SH-SY5Y Cells (Western Blot)

| This compound Conc. (µM) | Relative APP Level | Relative Tau Level | Relative α-Synuclein Level |

| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |

| 0.1 | 0.95 | 0.98 | 0.96 |

| 1 | 0.80 | 0.85 | 0.82 |

| 10 | 0.55 | 0.60 | 0.58 |

| 50 | 0.30 | 0.35 | 0.32 |

Expected Results

Treatment of SH-SY5Y cells with this compound is expected to result in a dose-dependent decrease in both global protein synthesis (as measured by the OPP assay) and the specific levels of APP, tau, and alpha-synuclein (as measured by Western blot). The IC50 value for global protein synthesis inhibition may be higher than that for the specific inhibition of the target neurotoxic proteins, reflecting this compound's selectivity. The levels of housekeeping proteins should remain relatively constant across all treatment conditions in the Western blot analysis.

Conclusion

The cell-based assays described in these application notes provide robust and quantitative methods for evaluating the efficacy of this compound in inhibiting protein synthesis. The OPP assay offers a high-throughput method for assessing global translation, while Western blotting allows for the specific measurement of this compound's intended target proteins. Together, these assays can provide valuable insights into the mechanism of action and dose-response relationship of this compound in a relevant cellular model of neurodegenerative disease.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound shows promise for the treatment of Alzheimer’s disease and Parkinson’s disease | VJDementia [vjdementia.com]

- 3. Annovis Announces Novel Biomarker Data in Alzheimerâs Patients Supporting this compoundâs Potential as a Disease-Modifying Treatment [annovisbio.com]

Application of Buntanetap in High-Throughput Screening for Neuroprotective Compounds

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buntanetap (formerly known as Posiphen or ANVS401) is an investigational, orally administered small molecule that acts as a translational inhibitor of multiple neurotoxic proteins.[1][2][3] Its unique mechanism of action involves binding to the iron-responsive element in the 5'-untranslated region of mRNAs for proteins such as amyloid precursor protein (APP), tau, alpha-synuclein (αSyn), and TDP-43.[1][4] This binding inhibits the translation of these mRNAs into proteins, thereby reducing the levels of their corresponding neurotoxic aggregates. By simultaneously targeting multiple pathological proteins, this compound aims to restore cellular homeostasis, improve axonal transport, reduce neuroinflammation, and ultimately prevent nerve cell death.

These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel neuroprotective compounds. This compound can serve as a reference compound or a tool to validate assays designed to screen for molecules with similar mechanisms of action or downstream neuroprotective effects.

Mechanism of Action of this compound

This compound's primary mechanism is the inhibition of the translation of several neurotoxic proteins implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. It selectively binds to an iron-responsive element on the mRNA of these proteins, which in turn increases the affinity of Iron Regulatory Protein 1 (IRP1) to this element. This action prevents the mRNA from associating with the ribosome, thus inhibiting protein synthesis. This leads to a reduction in the levels of amyloid-beta (Aβ), tau, alpha-synuclein, and TDP-43.

Furthermore, this compound has been shown to reduce levels of inflammatory markers such as IL-5, IL-6, S100A12, IFN-γ, and IGF1R, and decrease levels of neurofilament light chain (NFL), a marker of neuronal damage.

Figure 1: this compound's mechanism of action leading to neuroprotection.

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies of this compound, which can be used to establish baseline and positive controls in HTS assays.

Table 1: Effect of this compound on Cognitive and Motor Functions

| Disease | Study Phase | Dose | Assessment Scale | Improvement |

| Alzheimer's Disease | Phase 2/3 | 15 mg/day | ADAS-Cog11 | 2.79 point improvement vs. baseline |

| Alzheimer's Disease | Phase 2/3 | 30 mg/day | ADAS-Cog11 | 3.32 point improvement vs. baseline |

| Parkinson's Disease | Phase 3 | 20 mg/day | MDS-UPDRS Part II+III | Nearly 4 point improvement in patients diagnosed <3 years |

| Parkinson's Disease | Phase 3 | 20 mg/day | MMSE (mild dementia) | Notable cognitive improvement vs. placebo |

Table 2: Effect of this compound on Biomarkers

| Biomarker | Disease | Study Phase | Effect |

| Inflammatory Markers (IL-5, IL-6, S100A12, IFN-γ, IGF1R) | Alzheimer's Disease | Phase 2/3 | Reduction vs. placebo |

| Neurofilament Light Chain (NFL) | Alzheimer's Disease | Phase 2/3 | Decreased levels vs. placebo |

| Neurotoxic Proteins (APP, Tau, α-Synuclein) | Alzheimer's & Parkinson's | Phase 2a | Trend in lowering levels |

| TDP-43 | Parkinson's Disease | Phase 2 | Significant reduction in blood levels |

Experimental Protocols

Here we provide detailed protocols for HTS assays to screen for neuroprotective compounds, using this compound as a reference.

Protocol 1: High-Throughput Screening for Inhibitors of Neurotoxic Protein Translation

This assay is designed to identify compounds that, like this compound, inhibit the translation of neurotoxic proteins. A reporter gene assay is a suitable HTS format.

Principle: A reporter gene (e.g., Luciferase or Green Fluorescent Protein) is placed under the control of the 5'-untranslated region (5'-UTR) of the mRNA of a target neurotoxic protein (e.g., APP or α-synuclein). Compounds that inhibit translation via this 5'-UTR will reduce the expression of the reporter protein.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Reporter plasmid containing the 5'-UTR of the target neurotoxic protein upstream of a luciferase gene

-

Lipofectamine or other transfection reagent

-

96- or 384-well clear-bottom white plates

-

Compound library

-

This compound (as a positive control)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into 96- or 384-well plates at a density that will result in 80-90% confluency at the time of the assay.

-

Transfection: Transfect the cells with the reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow for expression for 24-48 hours.

-

Compound Treatment:

-

Prepare serial dilutions of test compounds and this compound.

-

Add the compounds to the cells at a final concentration typically ranging from 10 nM to 100 µM.

-

Include vehicle-only wells as a negative control.

-

Incubate for a duration determined by the half-life of the reporter protein (typically 18-24 hours).

-

-

Luciferase Assay:

-

Remove the culture medium.

-

Add luciferase assay reagent to each well.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luminescence signal to the vehicle control.

-

Plot the dose-response curves for the test compounds and this compound to determine their IC50 values.

-

Figure 2: Workflow for HTS of neurotoxic protein translation inhibitors.

Protocol 2: High-Content Screening for Neuroprotection Against Toxin-Induced Cell Death

This assay assesses the ability of compounds to protect neurons from cell death induced by neurotoxins associated with protein aggregation.

Principle: Neuronal cells are treated with a neurotoxin (e.g., pre-aggregated Aβ or α-synuclein, or a mitochondrial toxin like rotenone) in the presence of test compounds. Cell viability and neurite outgrowth are measured using high-content imaging.

Materials:

-

Primary cortical neurons or a neuronal cell line (e.g., LUHMES)

-

96- or 384-well imaging plates

-

Neurotoxin (e.g., oligomeric Aβ42)

-

Compound library

-

This compound (as a reference compound)

-

Fluorescent dyes for cell viability (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells) and neuronal morphology (e.g., β-III tubulin antibody)

-

High-content imaging system and analysis software

Procedure:

-

Cell Plating: Plate neurons in imaging plates and allow them to differentiate and form neuritic networks.

-

Compound Pre-treatment: Add test compounds and this compound to the cells and incubate for a period (e.g., 1-2 hours) to allow for cellular uptake.

-

Toxin Addition: Add the neurotoxin to all wells except for the vehicle control.

-

Incubation: Incubate for a period sufficient to induce significant cell death in the toxin-only wells (e.g., 24-48 hours).

-

Staining:

-

Stain the cells with viability dyes.

-

Fix and permeabilize the cells, then stain with an antibody against β-III tubulin to visualize neurites.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify the number of viable cells and measure neurite length and branching per cell.

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection for each compound relative to the toxin-only and vehicle-only controls.

-

Identify "hit" compounds that significantly increase neuronal survival and preserve neurite morphology.

-

Figure 3: Workflow for high-content screening for neuroprotective compounds.

Logical Relationships in Hit Validation

Following the primary screen, a logical workflow is necessary to validate and characterize the hit compounds.

Figure 4: Logical workflow for hit validation and characterization.

Conclusion

This compound's well-characterized mechanism of action as a translational inhibitor of multiple neurotoxic proteins makes it an invaluable tool for the discovery and development of new neuroprotective therapeutics. The protocols outlined in these application notes provide a robust framework for utilizing this compound in high-throughput screening campaigns to identify novel compounds that can potentially alter the course of neurodegenerative diseases. By serving as a benchmark, this compound can aid in the validation of new screening assays and the characterization of promising new chemical entities.

References

- 1. youtube.com [youtube.com]

- 2. Our Science [annovisbio.com]

- 3. Annovis Announces Publication That Supports Understanding of this compound’s Mechanism of Action in Humans - BioSpace [biospace.com]

- 4. Annovis Announces Publication That Supports Understanding of this compoundâs Mechanism of Action in Humans [annovisbio.com]

Application Notes and Protocols for Measuring Buntanetap Concentration in Cerebrospinal Fluid (CSF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buntanetap, also known as Posiphen, is a small molecule inhibitor of the synthesis of multiple neurotoxic proteins and is under investigation for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] Its therapeutic potential lies in its ability to cross the blood-brain barrier and modulate the production of key pathological proteins. Accurate measurement of this compound concentrations in cerebrospinal fluid (CSF) is critical for understanding its pharmacokinetics, pharmacodynamics, and for establishing a therapeutic window in clinical trials.[3][4]

This document provides detailed application notes and protocols for the quantitative analysis of this compound and its primary metabolites, N1-norposiphen and N8-norposiphen, in CSF using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, making it the gold standard for bioanalytical studies of small molecules in complex biological matrices.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS-based analysis of this compound and its metabolites in CSF, as reported in preclinical and clinical studies.

Table 1: LC-MS/MS Method Parameters for this compound and Metabolites in CSF

| Parameter | Value | Reference |

| Analytical Method | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | [5] |

| Calibration Range | 1 - 1000 ng/mL | |

| Lower Limit of Detection (LOD) | 0.025 ng/mL | |

| Internal Standard | Deuterated this compound |

Table 2: Reported Concentrations of this compound and Metabolites in Human CSF

| Analyte | Maximum Concentration (Cmax) (ng/mL) | Time to Maximum Concentration (Tmax) (hours) | Reference |

| This compound (Posiphen) | 2.23 | 3 | |

| N1-norposiphen | 2.56 | 4 | |

| N8-norposiphen | 5.08 | 3 |

Experimental Protocols

Protocol 1: Quantification of this compound and its Metabolites in CSF by LC-MS/MS

This protocol outlines the procedure for the extraction and quantification of this compound, N1-norposiphen, and N8-norposiphen from human CSF samples.

1. Materials and Reagents

-

This compound, N1-norposiphen, and N8-norposiphen analytical standards

-

Deuterated this compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human CSF (drug-free)

-

Polypropylene microcentrifuge tubes (1.5 mL)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS vials

2. CSF Sample Handling and Storage

-

Collect CSF samples according to standard clinical procedures.

-

Centrifuge the CSF at 2000 x g for 10 minutes at 4°C to remove any cellular debris.

-

Transfer the supernatant to clean polypropylene tubes.

-

Store CSF samples at -60°C to -80°C until analysis.

3. Sample Preparation (Solid Phase Extraction - SPE)

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 500 µL of CSF sample, add the internal standard (deuterated this compound) to a final concentration of 10 ng/mL. Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute this compound and its metabolites with 1 mL of acetonitrile.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.

-

Transfer: Transfer the reconstituted sample to an LC-MS vial for analysis.

4. Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: Linear gradient to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: Return to 5% B

-

6.1-8 min: Re-equilibration at 5% B

-

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

5. Tandem Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: [Precursor ion m/z] > [Product ion m/z]

-

N1-norposiphen: [Precursor ion m/z] > [Product ion m/z]

-

N8-norposiphen: [Precursor ion m/z] > [Product ion m/z]

-

Deuterated this compound (IS): [Precursor ion m/z] > [Product ion m/z] (Note: Specific m/z values need to be determined by direct infusion of the analytical standards)

-

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

6. Calibration and Quantification

-

Prepare a series of calibration standards in drug-free CSF ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

-

Process the calibration standards and QC samples alongside the unknown samples using the same extraction procedure.

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

-

Determine the concentration of this compound and its metabolites in the unknown samples by interpolation from the calibration curve.

Visualizations

Caption: Experimental workflow for this compound analysis in CSF.

Caption: Mechanism of action of this compound.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. Sample Preparation for Endopeptidomic Analysis in Human Cerebrospinal Fluid [jove.com]

- 5. Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing the Behavioral Effects of Buntanetap in Transgenic Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

Buntanetap (formerly known as Posiphen or ANVS401) is an orally administered small molecule designed to combat neurodegeneration by inhibiting the translation of multiple neurotoxic proteins.[1][2] Its mechanism involves binding to a conserved iron-responsive element (IRE) in the 5' untranslated region (5'UTR) of mRNAs for proteins such as Amyloid Precursor Protein (APP), tau, and alpha-synuclein (αSYN).[3][4][5] This action strengthens the binding of Iron Regulatory Protein 1 (IRP1) to the mRNA, preventing its translation by the ribosome. By reducing the synthesis of these aggregation-prone proteins, this compound aims to restore cellular proteostasis, improve synaptic transmission and axonal transport, and reduce neuroinflammation. Preclinical studies in various animal models have demonstrated functional recovery, supporting its potential as a therapeutic for diseases like Alzheimer's and Parkinson's.

These application notes provide a framework for assessing the behavioral effects of this compound in relevant transgenic mouse models, offering detailed protocols for key assays and guidelines for data presentation.

I. Experimental Design Considerations

A robust experimental design is critical for accurately evaluating the in vivo efficacy of this compound.

1. Selection of Transgenic Mouse Models: The choice of model should align with the specific neurotoxic protein pathway being investigated.

-

For Alzheimer's Disease (AD) Pathology:

-

APP/PS1 Mice: These mice overexpress mutant human APP and presenilin-1, leading to age-dependent accumulation of amyloid-beta (Aβ) plaques and associated cognitive deficits. They are suitable for testing this compound's effect on Aβ-driven pathology.

-

3xTg-AD Mice: These mice harbor three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both Aβ plaques and tau pathology, offering a more complex model of AD.

-

-

For Parkinson's Disease (PD) Pathology:

-

A53T α-synuclein Mice: These mice express the human A53T mutant form of α-synuclein, leading to motor deficits characteristic of Parkinson's disease. They are ideal for assessing this compound's impact on α-synucleinopathy.

-

2. Dosing and Administration:

-

Route of Administration: this compound is orally bioavailable and can be administered via oral gavage or formulated in drinking water or food for chronic studies.

-

Dosage: Dose-response studies are recommended. Previous clinical trials in humans have explored doses ranging from 5mg to 80mg per day. Doses for mouse studies should be determined through pharmacokinetic analysis to achieve brain concentrations comparable to those found effective in human trials.

-

Treatment Duration: The duration should be sufficient to observe potential disease-modifying effects. This often requires chronic administration for several weeks or months, starting before or after the typical onset of behavioral deficits in the chosen mouse model.

3. Control Groups:

-

Vehicle Control: A group of transgenic mice receiving the vehicle (the solvent used to dissolve this compound) is essential to control for any effects of the administration procedure.

-

Wild-Type (WT) Control: A group of non-transgenic littermates should be included to establish a baseline for normal behavior.

Experimental Workflow

The following diagram outlines a typical workflow for a preclinical behavioral study of this compound.

II. Signaling Pathway of this compound

This compound acts post-transcriptionally to reduce the synthesis of key neurotoxic proteins.

III. Detailed Experimental Protocols & Data Presentation

A battery of tests should be used to create a comprehensive behavioral profile. The choice of tests depends on the transgenic model and the expected deficits.

A. Protocols for Alzheimer's Disease Models (e.g., APP/PS1)

For AD models, tests should focus on learning and memory, which are often hippocampus-dependent.

1. Morris Water Maze (MWM)

-

Purpose: To assess spatial learning and reference memory.

-

Protocol:

-

Apparatus: A circular pool (120-150 cm diameter) filled with opaque water. A hidden escape platform (10 cm diameter) is submerged 1-2 cm below the surface. Visual cues are placed around the pool.

-

Acquisition Phase (5-7 days):

-

Conduct 4 trials per day for each mouse.

-

Place the mouse into the water facing the pool wall from one of four randomized starting positions.

-

Allow the mouse to search for the platform for 60-90 seconds.

-

If the mouse finds the platform, allow it to remain there for 15-20 seconds. If not, guide it to the platform.

-

Record the escape latency (time to find the platform) and path length using tracking software.

-

-

Probe Trial (24 hours after last acquisition trial):

-

Remove the platform from the pool.

-

Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was) and the number of platform location crossings.

-

-

-

Data Presentation:

| Group | Day 1 Escape Latency (s) | Day 5 Escape Latency (s) | Probe Trial: Time in Target Quadrant (%) | Probe Trial: Platform Crossings |

| WT + Vehicle | 55 ± 4.2 | 15 ± 2.1 | 45 ± 3.5 | 5 ± 0.8 |

| APP/PS1 + Vehicle | 58 ± 5.1 | 45 ± 3.9 | 26 ± 2.8 | 2 ± 0.5 |

| APP/PS1 + this compound | 57 ± 4.8 | 25 ± 3.3 | 38 ± 4.1 | 4 ± 0.7 |

2. Novel Object Recognition (NOR)

-

Purpose: To assess recognition memory, which is less stressful than the MWM.

-

Protocol:

-

Apparatus: An open field box (e.g., 40x40x40 cm).

-

Habituation (Day 1): Allow each mouse to explore the empty box for 10 minutes.

-

Familiarization/Training (Day 2): Place two identical objects in the box. Allow the mouse to explore for 10 minutes. Record the time spent exploring each object.

-

Test (Day 3): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5-10 minutes. Record the time spent exploring the familiar vs. the novel object.

-

-

Data Presentation:

| Group | Discrimination Index (DI) | Exploration Time: Novel Object (s) | Exploration Time: Familiar Object (s) |

| WT + Vehicle | 0.45 ± 0.05 | 18 ± 2.5 | 10 ± 1.8 |

| APP/PS1 + Vehicle | 0.10 ± 0.04 | 12 ± 2.1 | 11 ± 1.9 |

| APP/PS1 + this compound | 0.35 ± 0.06 | 17 ± 2.8 | 11 ± 2.0 |

| Discrimination Index (DI) = (Time with Novel - Time with Familiar) / (Total Exploration Time) |

B. Protocols for Parkinson's Disease Models (e.g., A53T α-synuclein)

For PD models, assessments of motor coordination, balance, and general activity are paramount.

1. Rotarod Test

-

Purpose: To assess motor coordination and balance.

-

Protocol:

-

Apparatus: A rotating rod with adjustable speed.

-

Training (2 days): Acclimate mice to the rotarod at a low, constant speed (e.g., 4 RPM) for 2-5 minutes.

-

Testing (Day 3):

-

Place the mouse on the rod and begin acceleration (e.g., from 4 to 40 RPM over 5 minutes).

-

Conduct 3-5 trials with a rest interval of at least 15 minutes.

-

Record the latency to fall from the rod for each trial.

-

-

-

Data Presentation:

| Group | Average Latency to Fall (s) |

| WT + Vehicle | 240 ± 15.5 |

| A53T + Vehicle | 95 ± 12.1 |

| A53T + this compound | 180 ± 14.8 |

2. Open Field Test (OFT)

-

Purpose: To assess general locomotor activity and anxiety-like behavior. This helps ensure that results from other tests are not confounded by hyperactivity or lethargy.

-

Protocol:

-

Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape, often equipped with automated tracking systems.

-

Procedure:

-

Place the mouse in the center of the arena.

-

Allow it to explore freely for 10-15 minutes.

-

Record total distance traveled, time spent in the center zone vs. periphery, and rearing frequency.

-

-

-

Data Presentation:

| Group | Total Distance Traveled (m) | Time in Center Zone (s) | Rearing Frequency |

| WT + Vehicle | 45 ± 5.2 | 90 ± 8.5 | 35 ± 4.1 |

| A53T + Vehicle | 30 ± 4.8 | 55 ± 6.2 | 20 ± 3.5 |

| A53T + this compound | 42 ± 5.5 | 85 ± 7.9 | 32 ± 3.8 |

IV. Logic of Behavioral Test Selection

The chosen tests should provide a comprehensive picture of the animal's phenotype, covering cognitive, motor, and general behavioral domains.

References

- 1. Annovis Announces Publication That Supports Understanding of this compoundâs Mechanism of Action in Humans [annovisbio.com]

- 2. Our Science [annovisbio.com]

- 3. youtube.com [youtube.com]

- 4. This compound, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer’s and Parkinson’s Patients | springermedizin.de [springermedizin.de]

- 5. alzdiscovery.org [alzdiscovery.org]

Troubleshooting & Optimization

Buntanetap Solubility and Handling: A Technical Guide for In Vitro Assays

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling Buntanetap in in vitro experimental settings. The following guides and frequently asked questions (FAQs) address common challenges related to the solubility of this compound, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: The most common and recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use is Dimethyl Sulfoxide (DMSO). This compound base is highly soluble in DMSO, with concentrations up to 230 mg/mL (681.64 mM) achievable with the aid of ultrasonication.[1][2] The L-Tartrate salt form is also highly soluble in DMSO at 100 mg/mL (205.13 mM), also requiring sonication for complete dissolution.[3][4]

Q2: My this compound is not fully dissolving in DMSO. What should I do?

A2: If you encounter issues with dissolution, gentle warming of the solution to 37°C and brief sonication are recommended.[2] Ensure you are using a high-purity, anhydrous grade of DMSO, as hygroscopic (water-absorbed) DMSO can significantly impact the solubility of many compounds. If precipitation persists, the concentration of your stock solution may be too high.

Q3: I observed precipitation when diluting my DMSO stock solution into aqueous cell culture medium. What causes this and how can I prevent it?

A3: This phenomenon, often called "solvent shock" or "crashing out," is common for hydrophobic compounds. It occurs when the compound, highly soluble in a concentrated organic solvent like DMSO, rapidly precipitates upon dilution into an aqueous environment where its solubility is much lower.

To prevent this, follow these recommendations:

-

Use Pre-warmed Media: Always add the compound to cell culture media that has been pre-warmed to 37°C. Adding compounds to cold media can decrease solubility.

-

Perform Stepwise Dilutions: Instead of a single large dilution, perform a serial or stepwise dilution. For example, create an intermediate dilution of your stock in media before preparing the final working concentration.

-

Ensure Rapid Mixing: Add the stock solution dropwise into the vortex of the media while gently mixing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations that can initiate precipitation.

-

Limit Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept to a minimum, ideally ≤0.1% and no higher than 0.5%, to avoid solvent-induced cellular toxicity.

Q4: What is the maximum effective and soluble concentration of this compound in a typical cell-based assay?

A4: The effective concentration should be determined empirically for your specific assay and cell type. However, published studies have shown that this compound significantly reduces the expression of neurotoxic proteins like APP and α-synuclein in SH-SY5Y cells at concentrations ranging from 1 µM to 25 µM after 24 hours of treatment. It is crucial to perform a solubility test in your specific cell culture medium to determine the maximum concentration that remains in solution under your experimental conditions (e.g., at 37°C for the duration of the assay).

Q5: Are there different forms of this compound with different solubilities?

A5: Yes. This compound exists in different forms, which have distinct solubility profiles.

-

This compound Base (Anhydrous, Form A): This form has very high aqueous solubility (>100 mg/mL).

-

This compound Dihydrate (Form B): This crystalline form is more stable but has a lower aqueous solubility of 14 mg/mL.

-

This compound L-Tartrate: This salt form is also used for experiments.

-

New Crystalline Forms: Recently developed crystalline forms are reported to have improved solubility and stability, which is beneficial for formulation and development.

For in vitro studies starting with DMSO stocks, these differences in aqueous solubility are most relevant when preparing the final working solutions in your culture medium.

Quantitative Solubility Data

The solubility of this compound can vary depending on its form and the solvent used. The following table summarizes available quantitative data for easy reference.

| Compound Form | Solvent | Molar Mass ( g/mol ) | Solubility | Required Method |

| This compound (Base) | DMSO | 337.42 | 230 mg/mL (681.64 mM) | Ultrasonic |

| This compound L-Tartrate | DMSO | 487.50 | 100 mg/mL (205.13 mM) | Ultrasonic |

| This compound (Anhydrous, Form A) | Water | 337.42 | >100 mg/mL | - |

| This compound (Dihydrate, Form B) | Water | 373.45 | 14 mg/mL | - |

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which is a critical first step for most in vitro experiments.

Materials:

-

This compound powder (Base form, MW: 337.42 g/mol )

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile, amber, or foil-wrapped microcentrifuge tubes

-

Sterile pipette tips

-

Vortex mixer and sonicator water bath

Procedure:

-

Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 337.42 g/mol * (1000 mg / 1 g) = 3.37 mg

-

Weigh Compound: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh 3.37 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add Solvent: Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.

-

Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

-

Apply Sonication: Place the tube in a sonicator water bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no particulates are present.

-

Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled tubes.

-

Storage: Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Media

This protocol details the dilution of the DMSO stock solution into your aqueous experimental medium.

Procedure:

-

Pre-warm Media: Pre-warm your complete cell culture medium to 37°C in a water bath.

-

Thaw Stock Solution: Thaw one aliquot of your 10 mM this compound DMSO stock solution at room temperature.

-

Prepare Working Solution: To prepare a 10 µM working solution, you will perform a 1:1000 dilution.

-

While gently swirling or vortexing 1 mL of the pre-warmed media, add 1 µL of the 10 mM stock solution dropwise.

-

This results in a final DMSO concentration of 0.1%.

-

-

Final Check: Visually inspect the final working solution for any signs of precipitation (cloudiness or crystals). If the solution is clear, it is ready to be added to your cells. If precipitation occurs, refer to the troubleshooting guide.

Visual Guides and Workflows

This compound's Mechanism of Action

This compound acts by inhibiting the translation of several neurotoxic proteins. It binds to a conserved iron-responsive element (IRE) in the 5' untranslated region (5'UTR) of the target messenger RNA (mRNA). This action stabilizes the interaction between the mRNA and Iron Regulatory Protein 1 (IRP1), preventing the mRNA from associating with the ribosome and thereby blocking protein synthesis.

Caption: this compound's inhibitory effect on neurotoxic protein translation.